7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
7,8-difluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-4-1-2-5-8(7(4)10)13-3-6(12)11-5/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNKLQRINZTFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274372 | |
| Record name | 7,8-Difluoro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560082-52-2 | |
| Record name | 7,8-Difluoro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560082-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Difluoro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic compound belonging to the class of benzoxazines. Its unique structure and fluorine substitutions contribute to its biological activity, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHFN O
- Molecular Weight : 185.13 g/mol
- CAS Number : 560082-52-2
- Purity : Typically 95% .
Research indicates that this compound exhibits significant biological activity through various mechanisms:
-
Inhibition of PI3Kα :
- A study demonstrated that derivatives of the benzoxazine scaffold, including this compound, act as potent inhibitors of the PI3Kα signaling pathway. This pathway is crucial in regulating cell proliferation and survival in cancer cells .
- Compound 7f (a derivative) showed potent antiproliferative activity against several cancer cell lines (HCT-116, MDA-MB-231, and SNU638), leading to decreased phospho-Akt levels in a dose-dependent manner .
-
CDK9 Inhibition :
- Another significant finding is the identification of this compound as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 plays a vital role in transcriptional regulation and is implicated in various hematologic malignancies .
- The compound demonstrated a rapid decrease in markers associated with cell survival (e.g., Mcl-1 and c-Myc) in treated cell lines, suggesting its potential for inducing apoptosis in tumor cells .
Case Study 1: Antiproliferative Activity
In a study focused on the antiproliferative effects of benzoxazine derivatives:
- Objective : Evaluate the efficacy against cancer cell lines.
- Results : Compound 7f exhibited IC50 values significantly lower than those of standard chemotherapeutics across multiple cancer types. It was found to induce apoptosis through PI3Kα inhibition .
Case Study 2: Hematologic Malignancies
A separate investigation into CDK9 inhibitors revealed:
- Objective : Assess the therapeutic potential in hematologic cancers.
- Results : The compound led to substantial tumor regression in xenograft models derived from hematologic tumors when administered intermittently. This suggests promising clinical applications for treating such malignancies .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFN O |
| Molecular Weight | 185.13 g/mol |
| CAS Number | 560082-52-2 |
| Purity | 95% |
| Biological Activity | Mechanism | Cell Lines Tested |
|---|---|---|
| Antiproliferative | PI3Kα Inhibition | HCT-116, MDA-MB-231 |
| Apoptosis Induction | CDK9 Inhibition | MV4-11 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that certain analogs could inhibit the proliferation of breast cancer cells through the induction of apoptosis .
Neuroprotective Effects
This compound has also shown promise in neuroprotection. Studies suggest that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's . The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.
Materials Science
Polymeric Applications
In materials science, this compound is used as a building block for synthesizing polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve their resistance to degradation under thermal stress .
Fluorescent Materials
The compound has been utilized in the development of fluorescent materials. Its unique structure allows for effective light absorption and emission, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Environmental Applications
Pesticide Development
Research indicates that derivatives of this compound can be utilized in the development of novel pesticides. Their effectiveness against specific pests while minimizing environmental impact is a focal point of current studies .
Bioremediation
The compound's chemical properties make it a candidate for bioremediation processes aimed at degrading environmental pollutants. Studies have shown that it can enhance the breakdown of certain organic contaminants in soil and water systems .
Data Tables
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored various derivatives of this compound against multiple cancer cell lines. Results indicated significant cytotoxicity compared to control groups.
- Polymer Synthesis : In a study on polymer composites published in Materials Science & Engineering, researchers incorporated this compound into a polymer matrix and observed improved thermal stability and mechanical strength.
- Environmental Impact Study : A recent investigation published in Environmental Science & Technology evaluated the use of this compound in bioremediation efforts to address soil contamination from industrial waste.
Comparison with Similar Compounds
Structural and Electronic Properties
The 7,8-difluoro substitution distinguishes this compound from other benzooxazinone derivatives. Key comparisons include:
Key Observations :
- Fluorine vs.
- Electron-Withdrawing vs. Donating Groups: The 7,8-difluoro substitution enhances electrophilicity, which may increase reactivity toward biological nucleophiles (e.g., thiols in enzymes) compared to amino or methoxy substituents .
Platelet Aggregation Inhibition
- 4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (): Substituents at positions 4 and 7 significantly enhance inhibitory activity. For example, 7-methoxy derivatives showed IC₅₀ values < 10 µM .
- 7,8-Difluoro Analogue : The electron-withdrawing fluorine atoms may mimic the effects of nitro or acetyl groups, which improve activity in thrombelastography assays .
Kinase Inhibition
- PI3Kα/mTOR Dual Inhibitors (): 4-Phenyl derivatives with methyl or fluoro groups at position 6 exhibited nanomolar potency. The 7,8-difluoro substitution could enhance binding to hydrophobic kinase pockets .
- BRD4 Inhibitors (): Dimethyl substitution at position 2 reduced BRD4 binding (IC₅₀ ~2 µM), suggesting that 7,8-difluoro substitution might offer better selectivity .
Antimicrobial Activity
Preparation Methods
Condensation and Cyclization from Fluorinated Precursors
One established method utilizes fluorinated aromatic aldehydes and amines as starting materials. For example, 3-bromo-4-hydroxybenzaldehyde derivatives can be condensed with anilines and chloroacetyl chloride to form intermediates, which then undergo cyclization to yield the benzoxazinone scaffold. Subsequent fluorination at the 7 and 8 positions is achieved by selective halogen exchange or direct incorporation from fluorinated starting materials.
- Starting materials: 3-bromo-4-hydroxybenzaldehyde, anilines, chloroacetyl chloride
- Reactions: condensation, reduction, O-alkylation, Smiles rearrangement
- Characterization: $$^{1}H$$ NMR, $$^{13}C$$ NMR, HRMS
- Yields: Moderate to good
- Application: Biological activity testing confirms inhibitory effects on platelet aggregation
Synthesis via 1,5-Difluoro-2,4-dinitrobenzene Intermediate
Another synthetic route involves the use of 1,5-difluoro-2,4-dinitrobenzene as a key intermediate. This compound undergoes nucleophilic aromatic substitution and subsequent cyclization to form benzooxazin-3-one derivatives, including those with difluoro substitution at positions 7 and 8.
This method allows the preparation of diverse benzooxazin-3-one-based compounds and tricyclic analogs via parallel solution-phase synthesis, facilitating the generation of chemical libraries for biological screening.
Halogenation and Fluorination via Dichloro Intermediates
A more recent and efficient method involves the chlorination of a 7-fluoro-2H-1,4-benzoxazin-3(4H)-one precursor to form a 2,2-dichloro-7-fluoro intermediate. This intermediate then undergoes chlorine-fluorine exchange to introduce two fluorine atoms at the 2-position, yielding 2,2,7-trifluoro-2H-1,4-benzoxazin-3(4H)-one derivatives, which are closely related to the target compound.
This two-step reaction sequence is characterized by:
- High product yield
- Use of safe, readily available raw materials
- Avoidance of hazardous intermediates
- Improved safety and cost-effectiveness compared to prior art
Typical reaction conditions and reagents:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Chlorination | Chlorination reagent in suitable solvent | 2,2-dichloro-7-fluoro benzoxazinone |
| 2 | Chlorine-fluorine exchange | Fluorination reagent (e.g., KF or fluorinating agent) | Introduction of two fluorine atoms at 2-position |
- Yields typically calculated as mole ratio of product to starting 7-fluoro benzoxazinone
- Reaction avoids expensive and hazardous reagents such as DBU and NaH
- The process overcomes the instability and safety concerns of dinitro intermediates used in previous methods
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The condensation and cyclization method has been extensively characterized by NMR and HRMS techniques, confirming the structure and purity of the fluorinated benzoxazinones.
- Biological assays demonstrate that some derivatives prepared by these methods inhibit platelet aggregation, with IC50 values indicating moderate potency relative to known drugs.
- The use of 1,5-difluoro-2,4-dinitrobenzene allows the synthesis of a wide variety of benzooxazin-3-one derivatives, useful for medicinal chemistry exploration.
- The chlorination-fluorination method provides a safer and more efficient alternative to previous methods that involved hazardous intermediates and expensive reagents, offering a scalable and industrially viable route.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Method | Catalyst/Reagent | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| Cyclization | K₂CO₃/18-crown-6 | 65–75 | Moderate | |
| One-pot Cu(I) catalysis | CuI/PPh₃ | 82–90 | High | |
| Nitro reduction | Pd/C, Et₃N, MeOH | 70–85 | N/A |
What analytical techniques are most effective for confirming the structure and purity of 7,8-difluoro derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve fluorine-induced splitting patterns. For example, coupling constants (e.g., ) in ¹H NMR distinguish adjacent vs. remote fluorine substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas, particularly for halogenated analogs (e.g., [M+H]+ peaks for bromo/chloro derivatives) .
- X-ray Crystallography : Resolves regiochemical ambiguities in crystalline derivatives, though fluorine’s low electron density may complicate analysis .
How do fluorine substituents at the 7,8-positions influence reactivity and physicochemical properties?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine increases electrophilicity of the benzoxazinone core, enhancing susceptibility to nucleophilic attack (e.g., amination or alkylation) .
- Steric Effects : Adjacent fluorine atoms may hinder rotational freedom, as observed in restricted conformations via NOE NMR studies .
- Lipophilicity : LogP calculations (e.g., using ChemAxon) show that difluoro substitution increases membrane permeability compared to non-fluorinated analogs .
What strategies are used to evaluate the biological activity of 7,8-difluoro benzoxazinones?
Methodological Answer:
- Anticancer Screening : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) paired with molecular docking to identify binding interactions with targets like tubulin or kinases .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria, with SAR studies correlating fluorine position to MIC values .
- Neuroprotective Studies : Radiolabeled analogs (e.g., F derivatives) track brain penetration in rodent models for CNS-targeted applications .
How should researchers address contradictions in synthetic yields or spectroscopic data across studies?
Methodological Answer:
- Reproduce Conditions : Variations in solvent purity (e.g., anhydrous DMF vs. technical grade) or catalyst loading (e.g., Pd/C 5% vs. 10%) significantly impact outcomes .
- Validate Spectra : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations using Gaussian) to confirm assignments .
- Control Experiments : Test intermediates for byproducts (e.g., over-reduced amines or dehalogenated species) via LC-MS .
How can molecular docking studies be designed to predict interactions of 7,8-difluoro benzoxazinones?
Methodological Answer:
- Target Selection : Prioritize proteins with known benzoxazinone binding (e.g., TRPV1 receptors or β-tubulin) .
- Docking Software : Use AutoDock Vina with fluorine parameters adjusted for van der Waals radii and partial charges .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
What methodologies identify key structural features for bioactivity in SAR studies?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with varied substituents (e.g., 7-F vs. 8-Cl) and test in bioassays .
- 3D-QSAR Models : Build CoMFA/CoMSIA models using steric/electronic descriptors from DFT calculations .
- Pharmacophore Mapping : Identify essential hydrogen-bond acceptors (e.g., ketone oxygen) using Schrödinger’s Phase .
What mechanistic insights exist for key reactions in benzoxazinone synthesis?
Methodological Answer:
- Smiles Rearrangement : Microwave-assisted conditions accelerate [1,3]-aryl shifts, reducing side reactions in benzoxazinone formation .
- Nucleophilic Aromatic Substitution : Fluorine’s meta-directing effect governs regiochemistry in nitration or amination steps .
- Reductive Amination : Pd/C selectively reduces nitro groups without affecting the benzoxazinone lactam ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
